molecular formula C7H15N5 B1195973 N-[amino(imino)methyl]piperidine-1-carboximidamide CAS No. 4705-40-2

N-[amino(imino)methyl]piperidine-1-carboximidamide

Cat. No. B1195973
CAS RN: 4705-40-2
M. Wt: 169.23 g/mol
InChI Key: AWRTYWUCRPIUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

1-Aminopiperidine can be used as a reactant to prepare N-1-piperidinylformamide by reacting with ethyl formate . It is also reacted with aluminum hydride and gallium hydride to form corresponding hydrazides .


Molecular Structure Analysis

The InChI code for N-[amino(imino)methyl]piperidine-1-carboximidamide is 1S/C6H13N5/c7-5(8)10-6(9)11-3-1-2-4-11/h1-4H2,(H5,7,8,9,10) . The InChI key is TUOOWPGKBKCOHX-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the pharmaceutical industry, aminopiperidine is utilized as a building block to synthesize various bioactive molecules .


Physical And Chemical Properties Analysis

The storage temperature for N-[amino(imino)methyl]piperidine-1-carboximidamide is between 28°C .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral drugs . Their unique chemical structure allows them to interfere with the life cycle of viruses, thereby inhibiting their replication.

Antimalarial Applications

The antimalarial activity of piperidine derivatives has been explored in scientific research . These compounds can disrupt the life cycle of the malaria parasite, providing a potential treatment for this disease.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of harmful bacteria and fungi, making them useful in the treatment of various infections.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation, making them useful in the treatment of conditions like arthritis.

Anti-Alzheimer Applications

Piperidine derivatives have been used in the development of drugs for Alzheimer’s disease . They can help improve cognitive function and slow the progression of this disease.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of mental disorders, providing a potential treatment for conditions like schizophrenia.

Safety and Hazards

N-[amino(imino)methyl]piperidine-1-carboximidamide is classified as a highly flammable liquid and vapor . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-(diaminomethylidene)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5/c8-6(9)11-7(10)12-4-2-1-3-5-12/h1-5H2,(H5,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRTYWUCRPIUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[amino(imino)methyl]piperidine-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[amino(imino)methyl]piperidine-1-carboximidamide
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Q & A

Q1: What is the proposed mechanism of action for the neuroprotective effects of N-[amino(imino)methyl]piperidine-1-carboximidamide in cases of cerebral ischemia-reperfusion?

A: While the exact mechanism is still under investigation, research suggests that N-[amino(imino)methyl]piperidine-1-carboximidamide might exert its neuroprotective effects by influencing the balance of free radical processes and antioxidant activity in the brain. A study using a rat model of cerebral ischemia-reperfusion found that this compound led to a decrease in biochemiluminescence parameters, indicative of reduced free radical activity []. Additionally, the compound influenced the levels of reduced glutathione, a crucial antioxidant in the brain, suggesting a potential role in bolstering the brain's defense against oxidative stress [].

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